2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cholinesterase inhibition Alzheimer's disease research Structure-activity relationship

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 332114-12-2, molecular formula C₇H₇N₅OS₃, molecular weight 273.36 g/mol) is a heterocyclic compound that integrates a 5-amino-1,3,4-thiadiazole core with a thiazole moiety via a thioether–acetamide linker. The scaffold embeds three sulfur atoms and five nitrogen atoms across two distinct heterocyclic rings, offering a multidentate hydrogen-bonding and metal-coordination profile that is structurally distinct from mono-heterocycle analogs.

Molecular Formula C7H7N5OS3
Molecular Weight 273.4 g/mol
CAS No. 332114-12-2
Cat. No. B11777345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS332114-12-2
Molecular FormulaC7H7N5OS3
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N
InChIInChI=1S/C7H7N5OS3/c8-5-11-12-7(16-5)15-3-4(13)10-6-9-1-2-14-6/h1-2H,3H2,(H2,8,11)(H,9,10,13)
InChIKeyBFNWLAPWELHHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 [ug/mL] (The mean of the results at pH 7.4)

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 332114-12-2): A Dual-Heterocycle Building Block for Targeted Medicinal Chemistry Procurement


2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 332114-12-2, molecular formula C₇H₇N₅OS₃, molecular weight 273.36 g/mol) is a heterocyclic compound that integrates a 5-amino-1,3,4-thiadiazole core with a thiazole moiety via a thioether–acetamide linker . The scaffold embeds three sulfur atoms and five nitrogen atoms across two distinct heterocyclic rings, offering a multidentate hydrogen-bonding and metal-coordination profile that is structurally distinct from mono-heterocycle analogs. Commercially available at standard purities of 97% with batch-specific QC documentation including NMR, HPLC, and GC , this compound is positioned as a versatile intermediate for the synthesis of enzyme inhibitors and bioactive molecule libraries.

Why Generic Substitution Fails for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Structural Determinants That Preclude Simple Interchange in SAR Campaigns


Substituting 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide with superficially similar in-class compounds is risky because the specific pairing of a primary 5-amino group on the 1,3,4-thiadiazole with an unsubstituted thiazol-2-yl acetamide terminal creates a pharmacophoric signature that collapses when either ring system is altered. Published data on the closest benzothiazole analog series demonstrates that replacement of the 5-amino group with a 5-methyl group on the thiadiazole completely abolishes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity [1]. Conversely, the benzothiazole-for-thiazole substitution modulates both potency and cytotoxicity profiles: the 6-methylbenzothiazol-2-yl analog (compound IIh in Altintop et al., 2012) achieves AChE IC₅₀ of 66 ± 0.71 µg/mL and BuChE IC₅₀ of 48.75 ± 2.48 µg/mL, while the unsubstituted benzothiazol-2-yl analog shows markedly weaker inhibition [1]. These data demonstrate that the amide-terminal heterocycle identity and substitution pattern are non-interchangeable determinants of biological activity. No published evidence supports the assumption that a benzothiazole, phenyl, or alkyl-substituted acetamide can replicate the target profile of the thiazol-2-yl acetamide derivative.

Quantitative Differential Evidence for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Comparator-Based Procurement Intelligence


Structural Differentiation: Thiazol-2-yl vs. Benzothiazol-2-yl Terminal Group and Its Impact on Cholinesterase Inhibitory Activity

The target compound bears an unsubstituted thiazol-2-yl acetamide terminus, whereas the most extensively characterized close analog series employs a benzothiazol-2-yl acetamide terminus. In the Altintop et al. (2012) study, all active anticholinesterase compounds required the 5-amino group on the thiadiazole; 5-methyl substitution yielded no inhibition. Within the 5-amino sub-series, the benzothiazole ring substitution critically modulated activity: the 6-methylbenzothiazol-2-yl analog (IIh) showed AChE IC₅₀ = 66 ± 0.71 µg/mL and BuChE IC₅₀ = 48.75 ± 2.48 µg/mL, whereas the 6-chlorobenzothiazol-2-yl analog (IIg) showed weaker AChE inhibition (IC₅₀ = 70.33 ± 0.35 µg/mL) but stronger BuChE inhibition (IC₅₀ = 6.98 ± 4.09 µg/mL) [1]. The unsubstituted benzothiazol-2-yl analog (IIf) exhibited substantially weaker cholinesterase inhibition (AChE 29.35% at 80 µg/mL; BuChE IC₅₀ > 80 µg/mL) [1]. This steep SAR cliff confirms that the heterocycle identity and substitution at the amide terminus are strong determinants of both potency and enzyme selectivity. No published head-to-head data exist directly comparing the thiazol-2-yl analog (target) with the benzothiazol-2-yl analog; however, the documented sensitivity of the pharmacophore to the amide-terminal heterocycle supports the inference that the target compound occupies a distinct and non-substitutable SAR space [1].

Cholinesterase inhibition Alzheimer's disease research Structure-activity relationship

Anticancer Potential: Class-Level Cytotoxicity Evidence from Structurally Adjacent 1,3,4-Thiadiazole-2-thioacetamide Derivatives Against MCF-7 and A549 Cell Lines

While no MTT or CCK-8 cytotoxicity data have been published specifically for 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, a closely related series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives was evaluated against MCF-7 and A549 tumor cell lines. The most active compound in that series, 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide), exhibited IC₅₀ values of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549, with selectivity confirmed against non-cancer NIH3T3 fibroblasts [1]. Compound 4y also demonstrated aromatase inhibitory activity (IC₅₀ = 0.062 ± 0.004 mmol/L on MCF-7) [1]. The target compound differs from 4y by carrying a free 5-amino group on the thiadiazole (rather than a substituted amino) and a thiazol-2-yl acetamide terminus (rather than a substituted thiadiazolyl acetamide), representing a less substituted and synthetically more accessible entry point for further derivatization.

Anticancer drug discovery Cytotoxicity screening MCF-7 breast cancer A549 lung cancer

Urease Inhibitory Activity: Benchmarking Against the 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide Series with Thiourea and Hydroxyurea as Standards

The most structurally proximal series with published quantitative enzyme inhibition data is the 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide series (compounds 7a–l). These compounds were evaluated against Jack bean urease and exhibited IC₅₀ values in the range of 2.85–5.83 µM, substantially surpassing the standard inhibitors thiourea (IC₅₀ = 22.00 µM) and hydroxyurea (IC₅₀ = 100.00 µM) [1]. The most potent derivative, compound 7j, achieved an IC₅₀ of 2.85 µM, representing a 7.7-fold improvement over thiourea and a 35-fold improvement over hydroxyurea [1]. The target compound (thiazol-2-yl acetamide) differs from the 7a–l series (aryl acetamides) in the amide-terminal group, replacing a substituted phenyl ring with a thiazole heterocycle. This substitution introduces two additional heteroatoms (N and S) at the terminus, which molecular docking studies in the aryl series suggest could engage in additional hydrogen-bonding or metal-coordination interactions at the enzyme active site [1].

Urease inhibition Anti-Helicobacter pylori Nitrogen metabolism disorders

Physicochemical and Supply-Chain Differentiation: Computational Density, Purity Specifications, and Storage Requirements Relative to the Parent 5-Amino-1,3,4-thiadiazole-2-thiol

The target compound (MW 273.36 g/mol, predicted density 1.7 ± 0.1 g/cm³) is a derivatized thioether-acetamide, distinguishing it from the parent 5-amino-1,3,4-thiadiazole-2-thiol (MW 133.19 g/mol, CAS 2349-67-9), which is a smaller, free-thiol building block with substantially different solubility and reactivity profiles. Commercially, the target compound is supplied at ≥97% purity with individual batch QC documentation (NMR, HPLC, GC) , and requires sealed dry storage at 2–8°C . The parent thiol, by contrast, is a more widely available commodity intermediate often supplied without batch-specific spectral QC. The molecular weight increase from 133 to 273 g/mol reflects addition of the thiazol-2-yl acetamide moiety, which introduces four additional heteroatoms and two hydrogen bond donors, potentially altering logP, solubility, and membrane permeability compared to the thiol precursor.

Physicochemical characterization Chemical procurement Quality control

High-Confidence Research and Procurement Application Scenarios for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide


Cholinesterase Inhibitor Lead Optimization: Exploring Thiazole-for-Benzothiazole Bioisosteric Replacement

Based on the established SAR showing that benzothiazole substitution strongly modulates AChE/BuChE potency and selectivity [1], this compound can serve as a thiazol-2-yl bioisostere of the benzothiazol-2-yl terminal group, enabling systematic exploration of how ring contraction (benzothiazole → thiazole) affects enzyme inhibition, cytotoxicity, and CNS penetration. The amine group on the thiadiazole is essential for cholinesterase activity as demonstrated by the complete loss of inhibition upon methylation [1], making the free 5-amino group a critical structural feature that is retained in this compound.

Urease Inhibitor Development: Diversification Beyond the N-Arylacetamide Series

The established urease inhibitory activity of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives (IC₅₀ range 2.85–5.83 µM vs. thiourea IC₅₀ = 22.00 µM) [2] supports the use of the thiazol-2-yl acetamide analog as a diversification scaffold. The thiazole ring introduces additional heteroatoms that may engage the dinuclear nickel center of urease, potentially yielding inhibitors with greater potency than the aryl-substituted series. Molecular docking studies on the aryl series indicate that the amide carbonyl and thiadiazole ring system participate in key hydrogen-bond interactions with active-site residues [2].

Anticancer Library Synthesis: Primary Screening Against MCF-7 and A549 with Built-In Selectivity Assessment

The class-level cytotoxicity data from N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, where compound 4y achieved MCF-7 IC₅₀ = 0.084 mmol/L and A549 IC₅₀ = 0.034 mmol/L with selectivity against NIH3T3 fibroblasts [3], support the inclusion of the target compound in anticancer screening libraries. Its minimally substituted scaffold (free NH₂, unsubstituted thiazole) positions it as a versatile starting point for systematic SAR expansion through amine acylation, thiazole functionalization, or linker modification.

Synthetic Intermediate for Patent-Exempt Heterocyclic Libraries

With a molecular framework combining two distinct five-membered heterocycles (1,3,4-thiadiazole and thiazole) linked by a thioether-acetamide bridge, this compound offers three points of chemical diversification (the 5-amino group, the thioether sulfur, and the thiazole ring). Its commercial availability at ≥97% purity with full batch QC documentation (NMR, HPLC, GC) [REFS-4, REFS-5] reduces the synthetic burden for medicinal chemistry groups building focused heterocyclic libraries, particularly where patent novelty requires structural differentiation from the more extensively claimed benzothiazole-thiadiazole hybrid space.

Quote Request

Request a Quote for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.